molecular formula C16H15F2NO3 B10937060 N-[4-(difluoromethoxy)-3-methoxyphenyl]-4-methylbenzamide

N-[4-(difluoromethoxy)-3-methoxyphenyl]-4-methylbenzamide

Cat. No.: B10937060
M. Wt: 307.29 g/mol
InChI Key: VVAVFIWDFHNAPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(difluoromethoxy)-3-methoxyphenyl]-4-methylbenzamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a difluoromethoxy group and a methoxy group attached to a phenyl ring, which is further connected to a benzamide structure. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(difluoromethoxy)-3-methoxyphenyl]-4-methylbenzamide typically involves multiple steps, including O-alkylation, oxidation, and N-acylation reactions. One common starting material is 4-difluoromethoxy-3-hydroxybenzaldehyde, which undergoes O-alkylation with bromomethyl cyclopropane in the presence of potassium carbonate and potassium iodide in acetone . The resulting intermediate is then subjected to oxidation and N-acylation to form the final product.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to achieve high yield and purity. Sodium hydroxide is often used as an alkali in the final step, providing an economic advantage over other bases like sodium hydride or potassium tert-butoxide . The total yield of the compound can reach up to 68.3%, with a purity of 99.2%.

Chemical Reactions Analysis

Types of Reactions

N-[4-(difluoromethoxy)-3-methoxyphenyl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[4-(difluoromethoxy)-3-methoxyphenyl]-4-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of N-[4-(difluoromethoxy)-3-methoxyphenyl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(difluoromethoxy)-3-methoxyphenyl]-4-methylbenzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H15F2NO3

Molecular Weight

307.29 g/mol

IUPAC Name

N-[4-(difluoromethoxy)-3-methoxyphenyl]-4-methylbenzamide

InChI

InChI=1S/C16H15F2NO3/c1-10-3-5-11(6-4-10)15(20)19-12-7-8-13(22-16(17)18)14(9-12)21-2/h3-9,16H,1-2H3,(H,19,20)

InChI Key

VVAVFIWDFHNAPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC(F)F)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.